molecular formula C14H17N3O B12995645 4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B12995645
M. Wt: 243.30 g/mol
InChI Key: DAWIDEZYSIEWHV-UHFFFAOYSA-N
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Description

4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Its potential therapeutic effects are explored in drug discovery and development, particularly for treating infections and inflammatory diseases.

    Industry: The compound’s unique structure and properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound could interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-phenyl-4-propan-2-yl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C14H17N3O/c1-9(2)11-8-15-13-12(11)14(18)17(16-13)10-6-4-3-5-7-10/h3-7,9,11,15-16H,8H2,1-2H3

InChI Key

DAWIDEZYSIEWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C(=O)N(N2)C3=CC=CC=C3

Origin of Product

United States

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